N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide is a complex organic compound that features a thiazolo[5,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the formation of the thiazolo[5,4-b]pyridine core followed by functionalization to introduce the phenyl and propanamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit PI3K by binding to its active site, thereby blocking the signaling pathways involved in cell growth and survival . This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion, leading to different biological activities.
Thiazolopyrimidines: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of pyridine, resulting in distinct pharmacological properties.
Uniqueness
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the 2-methyl and 5-phenyl substitutions on the thiazolo[5,4-b]pyridine core. These modifications contribute to its potent biological activities and make it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3OS/c1-19-14-15-22(27-31-24-13-8-16-29-28(24)33-27)17-25(19)30-26(32)18-23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,23H,18H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAXLLJIHDUYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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